

Application Notes and Protocols for STO-609 Acetate in Mouse Models

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Compound of Interest		
Compound Name:	STO-609 acetate	
Cat. No.:	B147581	Get Quote

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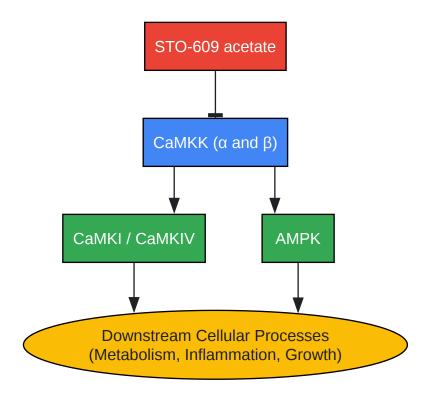
These application notes provide a comprehensive overview of the use of **STO-609 acetate**, a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), in mouse models. The information is intended to guide researchers in designing and conducting in vivo experiments.

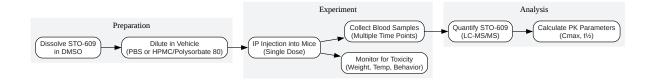
STO-609 is a cell-permeable compound that has been utilized in various preclinical studies to investigate the physiological roles of the CaMKK signaling pathway.[1][2] It acts as a competitive inhibitor of ATP, targeting both CaMKKα and CaMKKβ isoforms.[1][2]

Signaling Pathway

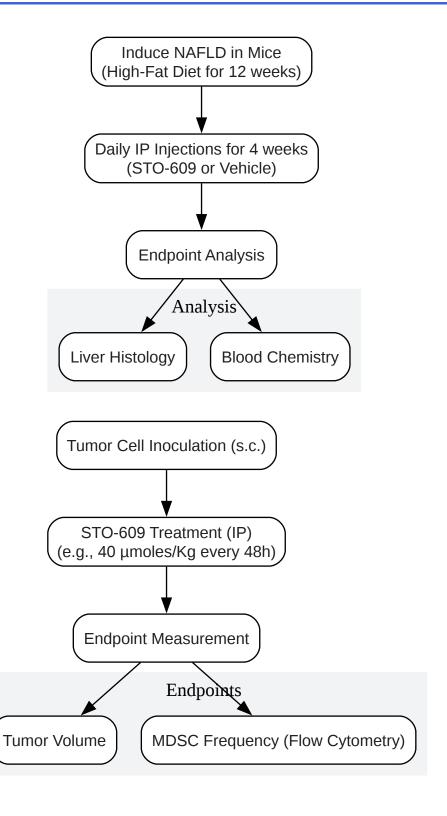
STO-609 primarily inhibits CaMKK, which in turn regulates the activity of downstream kinases such as CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[3][4] This pathway is crucial in various cellular processes, including metabolic homeostasis, inflammation, and cell growth.[3][4]











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References

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- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD PubMed [pubmed.ncbi.nlm.nih.gov]
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